4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 171.67 g/mol. It is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and a tert-butyl group at the 4-position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceuticals and organic synthesis .
The reactivity of 4-tert-butylpyridine-3-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:
The synthesis of 4-tert-butylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions:
4-Tert-butylpyridine-3-carboxylic acid hydrochloride finds applications in various fields:
Interaction studies involving 4-tert-butylpyridine-3-carboxylic acid hydrochloride focus on its binding affinity with various biological targets. Research may involve:
Several compounds share structural similarities with 4-tert-butylpyridine-3-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Tert-butylpyridine-2-carboxylic acid hydrochloride | C9H14ClN | Substituent at the 2-position instead of 3-position |
4-Methylpyridine-3-carboxylic acid hydrochloride | C8H10ClN | Contains a methyl group instead of tert-butyl |
2-Tert-butylpyridine-5-carboxylic acid hydrochloride | C9H14ClN | Different position for tert-butyl substitution |
The uniqueness of 4-tert-butylpyridine-3-carboxylic acid hydrochloride lies in its specific combination of substituents on the pyridine ring, which influences its chemical reactivity and potential biological activity compared to other similar compounds. The presence of both a tert-butyl group and a carboxylic acid functionality at specific positions allows for diverse applications in synthetic chemistry and pharmacology .